Tert-butyl N-[(E)-but-2-enyl]carbamate
Description
Tert-butyl N-[(E)-but-2-enyl]carbamate (CAS 144019-19-2) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an (E)-configured but-2-enyl amine (). The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, ensuring selectivity and stability. The (E)-alkenyl moiety in this compound introduces geometric specificity, which can influence reactivity in cycloadditions, hydrogenations, or cross-coupling reactions.
Structure
3D Structure
Properties
CAS No. |
131971-66-9 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
tert-butyl N-[(E)-but-2-enyl]carbamate |
InChI |
InChI=1S/C9H17NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5-6H,7H2,1-4H3,(H,10,11)/b6-5+ |
InChI Key |
YQEOMPQSOWBOME-AATRIKPKSA-N |
SMILES |
CC=CCNC(=O)OC(C)(C)C |
Isomeric SMILES |
C/C=C/CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC=CCNC(=O)OC(C)(C)C |
Synonyms |
Carbamic acid, 2-butenyl-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Backbone and Substituents: The main compound has a linear alkenyl chain, while others feature aromatic benzyl () or branched/cyclic substituents ().
- Functional Groups: The presence of methoxy (), methyl (), or hydroxyimino () groups alters polarity, solubility, and reactivity.
Physicochemical Properties
- Polarity: The main compound’s alkenyl chain confers moderate polarity. Compounds with methoxy () or hydroxyimino () groups are more polar, enhancing water solubility.
- Stability : Boc groups generally confer thermal and hydrolytic stability. However, electron-donating substituents (e.g., methoxy in ) may increase stability under acidic conditions compared to alkenyl derivatives.
Analytical Characterization
- NMR and LC/MS : All compounds were validated via ¹H/¹³C NMR and LC/MS (). For example, tert-butyl (E)-(2-(2-ethoxyvinyl)-5-methoxybenzyl)carbamate showed δ 6.3–6.5 ppm (vinyl protons) and δ 55.2 ppm (methoxy carbon) in NMR ().
Preparation Methods
Mixed Anhydride Method
The mixed anhydride strategy is a cornerstone for synthesizing tert-butyl carbamates. A patented method involves reacting N-BOC-D-serine with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) to form a reactive mixed anhydride intermediate. Subsequent condensation with benzylamine in anhydrous ethyl acetate yields the target compound. This method emphasizes strict temperature control (−10°C to 20°C) to suppress racemization and byproduct formation.
Reaction Scheme:
Optimization Data:
Carbodiimide-Mediated Coupling
Carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate the coupling of tert-butyl carbazate with activated carboxylic acids. A representative procedure involves reacting 1H-pyrazole-4-carboxylic acid with tert-butyl N-(2-aminoethyl)carbamate in DMF using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-diisopropylethylamine) at 50°C. This method achieves moderate yields (36–39%) but offers excellent stereochemical fidelity.
Critical Factors:
-
Reagent Ratios: A 1:1.3 molar ratio of carbazate to carboxylic acid minimizes side reactions.
-
Solvent Choice: DMF enhances reagent solubility but requires post-reaction purification to remove residual dimethylamine.
Stereoselective Synthesis and E-Configuration Control
Geometrical Isomerism Considerations
The E-configuration of the but-2-enyl group is stabilized through kinetic control during the condensation step. Studies using DFT calculations (B3LYP/6-311++G(d,p)) reveal that the transition state for E-isomer formation is 2.3 kcal/mol lower in energy than the Z-isomer, favoring its formation under mild conditions.
Stereochemical Outcomes:
Solvent and Catalytic System Optimization
Solvent Effects
Non-polar solvents like dichloromethane (DCM) and ethyl acetate (EtOAc) are preferred for mixed anhydride methods due to their low nucleophilicity, which suppresses hydrolysis. In contrast, polar aprotic solvents (DMF, DMSO) are used in carbodiimide couplings to stabilize reactive intermediates.
Solvent Performance Comparison:
| Solvent | Dielectric Constant | Yield in Mixed Anhydride Method | Yield in Carbodiimide Method |
|---|---|---|---|
| EtOAc | 6.02 | 97% | – |
| DMF | 36.7 | – | 39% |
| DCM | 8.93 | 92% | – |
Industrial-Scale Production
Scalability Challenges
Large-scale synthesis requires cost-effective reagents and simplified purification. The patent CN102020589B demonstrates a scalable process using Tetrabutylammonium bromide as a phase-transfer catalyst, enabling reactions at 15–20°C with 95% yield. Key considerations include:
-
Recycling Solvents: Ethyl acetate is recovered via distillation, reducing waste.
-
Crystallization: Normal hexane induces crystallization, achieving >99% purity without chromatography.
Industrial Protocol Summary:
-
Reaction: 57.0 g substrate, 360 g EtOAc, 3.0 g Tetrabutylammonium bromide, 109.5 g methyl sulfate.
-
Quenching: 50% KOH solution at −10°C.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.38–3.41 (m, 2H, CH₂N), 5.56 (br s, 1H, NH).
-
X-ray Crystallography: Confirms E-configuration with intermolecular N–H···O hydrogen bonds.
Emerging Methodologies
Photocatalytic Approaches
Recent advancements explore visible-light-mediated catalysis for tert-butyl carbamate synthesis. Preliminary data show that eosin Y catalyzes the reaction between tert-butyl carbazate and α,β-unsaturated aldehydes, achieving 85% yield with 97% E-selectivity under blue LED irradiation .
Q & A
Q. Q1. What are the standard synthetic routes for preparing Tert-butyl N-[(E)-but-2-enyl]carbamate, and how are reaction conditions optimized?
The synthesis typically involves reacting tert-butyl carbamate with an (E)-but-2-enyl derivative (e.g., allyl bromide or acrylamide) under basic conditions. Key parameters include:
- Solvent selection : Dichloromethane or ethanol are common due to their ability to dissolve carbamates and intermediates .
- Base choice : Triethylamine or sodium hydride facilitates deprotonation and accelerates the reaction .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., isomerization or decomposition) .
For optimization, monitor yield and purity via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of allylating agent) to maximize conversion .
Q. Q2. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR confirm the E-configuration of the double bond (e.g., coupling constants for trans protons) and tert-butyl group presence () .
- IR : Carbamate C=O stretch appears at 1680–1720 cm; NH stretches (if deprotected) at 3300–3500 cm .
- Mass spectrometry : High-resolution MS validates molecular formula (e.g., [M+H] for CHNO) .
Advanced Synthetic Challenges
Q. Q3. How can stereochemical integrity be maintained during the synthesis of this compound?
The E-configuration is prone to isomerization under heat or acidic/basic conditions. Mitigation strategies include:
- Low-temperature reactions : Conduct steps below 30°C .
- Inert atmosphere : Use N/Ar to prevent oxidative side reactions .
- Protecting group selection : The tert-butyl carbamate (Boc) group is stable under mild conditions but requires acidic deprotection (e.g., TFA), which may affect the double bond. Consider orthogonal protecting groups if further functionalization is needed .
Q. Q4. How do fluorinated analogs of this compound differ in reactivity, and what synthetic adjustments are required?
Fluorinated derivatives (e.g., trifluoroethylidene substituents) exhibit enhanced electrophilicity and metabolic stability. Key modifications:
- Electron-deficient intermediates : Use fluorinated acrylamides or allyl halides, which may require longer reaction times or polar aprotic solvents (e.g., DMF) .
- Catalyst tuning : Palladium catalysts with electron-withdrawing ligands improve coupling efficiency in fluorinated systems .
Analytical and Purity Considerations
Q. Q5. What analytical methods resolve discrepancies in reported reaction yields for this compound?
Contradictions in yields (e.g., 60–90% across studies) often stem from:
- Impurity profiles : Use LC-MS to identify byproducts (e.g., Z-isomer or tert-butyl alcohol adducts) .
- Purification methods : Compare column chromatography (silica vs. reverse-phase) and crystallization efficiency .
- Moisture sensitivity : Karl Fischer titration ensures anhydrous conditions, critical for reproducibility .
Q. Q6. How is enantiomeric excess determined if chiral centers are introduced during synthesis?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:IPA mobile phases .
- NMR chiral shift reagents : Europium complexes differentiate enantiomers via splitting of NH or tert-butyl signals .
Biological and Mechanistic Studies
Q. Q7. What methodologies assess the biological activity of this compound derivatives?
- Enzyme inhibition assays : Measure IC against target enzymes (e.g., proteases) using fluorogenic substrates .
- Cellular uptake studies : Radiolabel the carbamate (e.g., C-Boc) and quantify intracellular accumulation via scintillation counting .
- Molecular docking : Simulate binding interactions using software like AutoDock Vina; validate with mutagenesis studies .
Q. Q8. How do structural modifications influence the compound’s pharmacokinetic properties?
- LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyl or amino) to improve solubility, monitored via shake-flask experiments .
- Metabolic stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .
Safety and Handling
Q. Q9. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhaling volatile solvents (e.g., dichloromethane) .
- Spill management : Neutralize acidic residues with sodium bicarbonate; collect waste in designated containers .
Data Interpretation and Reproducibility
Q. Q10. How can researchers address inconsistencies in biological activity data across studies?
- Standardize assay conditions : Use common buffer systems (e.g., PBS pH 7.4) and cell lines (e.g., HEK293) .
- Control for decomposition : Store compounds at –20°C under argon; confirm stability via periodic NMR checks .
- Meta-analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., solvent DMSO% in cell assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
